molecular formula C27H30N6O3 B11148314 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148314
M. Wt: 486.6 g/mol
InChI Key: BPQHESJZHIJDLE-UHFFFAOYSA-N
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Description

The compound 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a tricyclic core fused with heterocyclic and aromatic substituents. Its key structural elements include:

  • Tricyclic framework: A fused bicyclo[8.4.0] system with an additional nitrogen-containing ring, contributing to rigidity and electronic conjugation .
  • Functional groups: An imino group (C=N), carboxamide (CONH), and morpholine substituent, which are critical for intermolecular interactions (e.g., hydrogen bonding) and solubility .

Crystallographic tools like SHELX and ORTEP-3 (used for structural refinement and visualization) are essential for resolving its 3D conformation, which informs reactivity and binding studies .

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30N6O3/c1-18-5-7-20(8-6-18)17-33-23(28)21(26(34)29-9-11-31-12-14-36-15-13-31)16-22-25(33)30-24-19(2)4-3-10-32(24)27(22)35/h3-8,10,16,28H,9,11-15,17H2,1-2H3,(H,29,34)

InChI Key

BPQHESJZHIJDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCN4CCOCC4)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core triazatricyclo structure, followed by the introduction of the imino, methyl, and morpholinyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Similarities

The compound’s closest analogs include spirocyclic and tricyclic heterocycles (e.g., derivatives from ). Below is a comparative analysis:

Property Target Compound Compounds Key Differences
Core Structure Tricyclo[8.4.0.03,8] with fused triaza rings Spiro[4.5]decane with oxa/aza rings Target’s tricyclic system enables greater π-conjugation vs. spirocyclic flexibility .
Substituents 4-Methylbenzyl, morpholinylethyl Benzothiazol, dimethylaminophenyl, hydroxylphenyl Morpholine enhances solubility; benzothiazol in analogs may improve photostability .
Functional Groups Imino, carboxamide Amide, hydroxyl Imino group in target may increase reactivity in nucleophilic environments .
Potential Applications Medicinal chemistry (e.g., kinase inhibition due to carboxamide) Organic synthesis (e.g., catalysts or intermediates) Target’s lipophilic groups suggest CNS permeability, unlike polar analogs .

Reactivity and Stability

  • Electronic Effects: The target’s imino and carboxamide groups create electron-deficient regions, making it susceptible to nucleophilic attack—unlike ’s hydroxyl-substituted analogs, which are more electron-rich .
  • Solubility : The morpholinylethyl chain improves water solubility compared to ’s benzothiazol derivatives, which are more lipophilic .
  • Thermal Stability : The rigid tricyclic framework likely enhances thermal stability relative to flexible spirocyclic systems .

Research Findings and Challenges

  • Synthesis Complexity : The target’s tricyclic system requires multi-step synthesis with precise stereochemical control, unlike simpler spirocyclic analogs .
  • Contradictions: notes that “isoelectronic” compounds require structural similarity for comparable properties. The target’s unique tricyclic core may limit direct comparisons with smaller heterocycles despite electronic overlaps .

Biological Activity

The compound known as 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological significance. Its structure includes multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of C24H26N6O4 and a molecular weight of approximately 462.5 g/mol. It features a triazatricyclo structure which is known to enhance biological activity through various mechanisms.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in medicinal chemistry.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition

Further investigations have demonstrated that the compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown to inhibit certain proteases that are critical for the maturation of viral proteins in hepatitis C virus (HCV) infections .

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.
  • Antimicrobial Evaluation : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Data Summary

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effect on Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits proteases related to HCV maturation

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